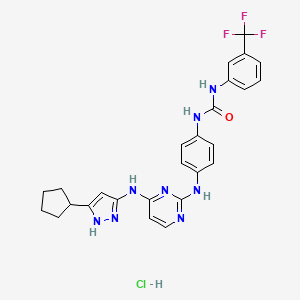

CD532 hydrochloride

Beschreibung

BenchChem offers high-quality CD532 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CD532 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-[4-[[4-[(5-cyclopentyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N8O.ClH/c27-26(28,29)17-6-3-7-20(14-17)33-25(38)32-19-10-8-18(9-11-19)31-24-30-13-12-22(35-24)34-23-15-21(36-37-23)16-4-1-2-5-16;/h3,6-16H,1-2,4-5H2,(H2,32,33,38)(H3,30,31,34,35,36,37);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMDMVHTFBVJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClF3N8O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CD532 Hydrochloride

Executive Summary

CD532 hydrochloride is a potent, cell-permeable small molecule that represents a significant advancement in the targeted therapy of cancers driven by MYCN amplification, such as neuroblastoma. Unlike traditional kinase inhibitors, CD532 exhibits a novel, dual mechanism of action. It not only functions as a potent inhibitor of Aurora A (AURKA) kinase activity but also induces a unique allosteric transition in the enzyme's structure.[1][2] This conformational disruption abrogates the kinase-independent scaffolding function of Aurora A, which is essential for stabilizing the MYCN oncoprotein.[3][4] Consequently, CD532 binding leads to the dissociation of the Aurora A-MYCN complex, exposing MYCN to the cellular degradation machinery and resulting in its rapid proteasomal destruction.[5] This dual action—inhibiting mitotic progression and simultaneously promoting the degradation of a key oncogenic driver—results in a potent block of S-phase entry and profound cytotoxicity in MYCN-amplified cancer cells.[3][6] This guide provides a detailed exploration of this mechanism, supported by experimental data and validated protocols.

Introduction: Targeting the Aurora A-MYCN Axis in Cancer

The Aurora A kinase (AURKA) is a critical serine/threonine kinase that governs multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is a common feature in many human cancers and is often correlated with poor prognosis. The MYCN oncogene, a member of the MYC family of transcription factors, is a potent driver of tumorigenesis, particularly in high-risk neuroblastoma where its amplification is a hallmark of aggressive disease.

A critical dependency exists between these two oncoproteins. Beyond its catalytic role, Aurora A physically binds to and shields MYCN from degradation by the ubiquitin-proteasome system.[3] This protective interaction, which is independent of Aurora A's kinase activity, maintains the high levels of MYCN required for tumor cell proliferation. This axis has therefore emerged as a prime therapeutic target. While conventional Aurora A inhibitors can effectively block its catalytic function, they fail to disrupt the protective Aurora A-MYCN complex. CD532 was developed to overcome this limitation by fundamentally altering the protein's conformation.[3]

The Dual Mechanism of Action of CD532 Hydrochloride

The therapeutic efficacy of CD532 stems from its ability to simultaneously neutralize two distinct oncogenic functions of Aurora A.

Allosteric Inhibition of Aurora A Kinase Activity

CD532 is a potent ATP-competitive inhibitor of Aurora A with a reported IC₅₀ of approximately 45-48 nM.[1][5] Structurally, CD532 consists of a diaminopyrimidine backbone that binds to the hinge region of the kinase's ATP-binding pocket.[3][5] However, its defining feature is a 3-trifluoromethyl-biphenyl urea pharmacophore.[3] Upon binding, this bulky group induces a significant conformational change in the kinase.

X-ray crystallography studies (PDB: 4J8M) reveal that CD532 stabilizes Aurora A in an inactive, "DFG-in" conformation.[3][5][7] This binding displaces the β1 and β2 strands and induces a global conformational shift that is incompatible with catalytic activity.[1][3] This direct inhibition of kinase function contributes to mitotic disruption, typically leading to a G2/M cell cycle arrest.

Induction of MYCN Proteasomal Degradation

The most innovative aspect of CD532's mechanism is its ability to induce MYCN degradation. The conformational change triggered by CD532 binding prevents Aurora A from effectively scaffolding and protecting MYCN.[3][4] This disruption of the Aurora A-MYCN complex exposes MYCN to the canonical phosphorylation and ubiquitination pathway, targeting it for rapid degradation by the proteasome.[3][5]

This effect is specific to conformation-disrupting inhibitors like CD532. Conventional Aurora A inhibitors, such as Alisertib (MLN8237) or VX-680, which do not induce the same allosteric shift, fail to promote significant MYCN degradation even at concentrations that fully inhibit kinase activity.[3] This distinction is the cornerstone of CD532's therapeutic strategy against MYCN-driven cancers.

Figure 1: The dual mechanism of action of CD532 hydrochloride.

Molecular Consequences and Cellular Effects

The dual mechanism of CD532 translates into distinct and potent cellular outcomes that differentiate it from other Aurora A inhibitors.

Impact on Cell Cycle Progression

MYC family proteins are essential drivers of S-phase entry.[3] By inducing MYCN degradation, CD532 causes a rapid and potent loss of cells in S-phase, leading to their accumulation in the G0/G1 phases.[2][5][6] Simultaneously, the inhibition of Aurora A's kinase activity disrupts mitosis, causing some cells to accumulate in G2/M.[3] This combined G0/G1 and G2/M arrest is a unique signature of CD532 action, contrasting with the purely G2/M arrest induced by inhibitors like Alisertib (MLN8237).[3]

Potent Cytotoxicity in MYCN-Amplified Cancers

CD532 demonstrates significant cytotoxic effects, particularly in cancer cell lines characterized by MYCN amplification. The compound's efficacy is directly linked to its ability to degrade MYCN, making MYCN-amplified neuroblastoma cells especially sensitive.[3]

| Cell Line | Cancer Type | MYCN Status | CD532 EC₅₀ (nM) | Reference |

| Kelly | Neuroblastoma | Amplified | 146.7 | [2][5] |

| SK-N-BE(2) | Neuroblastoma | Amplified | 223.2 | [2][5] |

Table 1: In vitro cytotoxicity of CD532 in MYCN-amplified neuroblastoma cell lines after 72 hours of treatment.

Experimental Evidence & Validating Protocols

The mechanism of CD532 can be validated through a series of well-established molecular and cellular biology techniques.

Protocol: Western Blot Analysis for MYCN Degradation

Causality: This protocol is designed to directly visualize the core mechanistic claim: that CD532 treatment leads to a dose- and time-dependent decrease in MYCN protein levels. Including phospho-Aurora A (p-AURKA) serves as a positive control for kinase inhibition, while a loading control like β-actin ensures equal protein loading.

Methodology:

-

Cell Culture & Treatment: Plate MYCN-amplified cells (e.g., Kelly or SK-N-BE(2)) and allow them to adhere overnight. Treat cells with a dose range of CD532 hydrochloride (e.g., 0.1, 0.25, 0.5, 1 µM) and a vehicle control (DMSO) for various time points (e.g., 2, 4, 6, 24 hours).[6]

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against MYCN, p-AURKA (Thr288), total AURKA, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: A clear reduction in the MYCN protein band intensity with increasing concentrations and duration of CD532 treatment. The p-AURKA signal should also decrease, confirming kinase inhibition, while total AURKA and the loading control should remain relatively stable.[3]

Figure 2: Experimental workflow for Western blot analysis.

Protocol: Cell Cycle Analysis by Flow Cytometry

Causality: This experiment provides functional validation of the molecular mechanism. The degradation of MYCN is expected to block S-phase entry, while Aurora A kinase inhibition affects mitosis. This protocol quantifies these effects on cell cycle distribution.

Methodology:

-

Cell Treatment: Plate SK-N-BE(2) cells and treat with CD532 (e.g., 1 µM), a conventional Aurora A inhibitor (e.g., Alisertib, 0.1 µM), and a vehicle control for a short duration (e.g., 4-6 hours) to capture the primary effects.[3][6]

-

Cell Harvesting: Harvest cells, including any floating cells, by trypsinization and centrifugation.

-

Fixation: Wash cells with PBS, then fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting the dye at the appropriate wavelength and measuring the fluorescence emission.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Expected Outcome: Compared to the vehicle control, CD532-treated cells will show a significant decrease in the S-phase population and a corresponding increase in both the G0/G1 and G2/M populations.[3][6] In contrast, cells treated with a conventional Aurora A inhibitor will primarily show an accumulation in G2/M.

Summary and Future Directions

CD532 hydrochloride operates through a sophisticated dual mechanism, distinguishing it from conventional kinase inhibitors. By inducing a conformational change in Aurora A, it not only inhibits its catalytic activity but also triggers the degradation of the MYCN oncoprotein. This one-two punch provides a powerful rationale for its use in MYCN-driven malignancies. In vivo studies have already demonstrated its ability to reduce tumor burden and improve survival in preclinical models.[2][3]

Future research will likely focus on optimizing the pharmacokinetic properties of this compound class for clinical development and exploring combination therapies. For instance, combining CD532 with agents that induce DNA damage or further stress the proteasome system could yield synergistic anti-tumor effects. The unique mechanism of CD532 serves as a blueprint for developing a new class of "conformation-disrupting" inhibitors that target both the catalytic and non-catalytic functions of oncogenic proteins.

References

-

Gustafson, W. C., et al. (2014). Drugging MYCN through an allosteric transition in Aurora Kinase A. Cancer Cell, 26(3), 414-427. Published in PubMed Central. [Link]

-

DC Chemicals. CD532 hydrochloride | CAS. [Link]

-

Monti, S., et al. (2021). A Focused Small-Molecule Screen Identifies PHA-680626 as an Amphosteric Inhibitor Disrupting the Interaction between Aurora-A and N-Myc. bioRxiv. [Link]

-

Armstrong, M., et al. (2020). Inhibition of autophagy as a novel treatment for neurofibromatosis type 1 tumors. PMC - NIH. [Link]

-

RCSB PDB. 4J8M: Aurora A in complex with CD532. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Drugging MYCN through an allosteric transition in Aurora Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. rcsb.org [rcsb.org]

The Emergence of CD532: A Technical Guide to a Conformation-Disrupting Kinase Inhibitor

Executive Summary

The transcription factor MYCN, a potent oncogene, has long been considered "undruggable" due to its challenging structural characteristics. Its stabilization by Aurora A kinase, independent of the kinase's catalytic activity, presents a significant hurdle in the treatment of MYCN-driven malignancies such as neuroblastoma. This guide details the discovery and synthesis of CD532 hydrochloride, a novel, potent Aurora A kinase inhibitor. CD532 employs a unique dual mechanism of action: it not only inhibits the kinase's catalytic function but also allosterically induces a conformational shift in the Aurora A protein. This structural change disrupts the critical Aurora A-MYCN protein-protein interaction, thereby exposing MYCN to the cell's natural degradation machinery. This document provides an in-depth exploration of the scientific rationale, synthetic route, and mechanism of action of CD532, offering valuable insights for researchers in oncology and drug development.

The Therapeutic Challenge: Stabilized MYCN in Neuroblastoma

Neuroblastoma, the most common extracranial solid tumor in childhood, is frequently characterized by the amplification of the MYCN oncogene, a feature strongly correlated with high-risk, aggressive disease and poor prognosis.[1] The MYCN protein is a transcription factor that is typically subject to rapid proteasomal degradation. However, in cancer cells, it is stabilized through a direct, kinase-independent scaffolding interaction with Aurora A kinase (AURKA).[2] This interaction shields MYCN from the canonical phosphorylation and ubiquitination pathway that would otherwise mark it for destruction.[2]

Early therapeutic strategies focused on inhibiting the kinase activity of AURKA with compounds like MLN8237 (Alisertib). However, these efforts showed limited clinical efficacy in MYCN-amplified neuroblastoma.[2] This underscored a critical mechanistic insight: merely blocking the catalytic site of AURKA is insufficient. A successful therapeutic agent must physically disrupt the AURKA-MYCN complex to trigger the degradation of the oncogenic driver. This necessity paved the way for a new class of "conformation-disrupting" inhibitors, leading to the discovery of CD532.

Discovery of CD532: A Structure-Guided Approach

The development of CD532 was born from a rational, structure-based drug design strategy. The core hypothesis was that an inhibitor could be designed to not only occupy the ATP-binding pocket of Aurora A but also to extend into other regions, inducing an allosteric conformational change that would be incompatible with MYCN binding.

The design began with a known ATP-mimetic backbone: an aminopyrazole-pyrimidine scaffold, similar to that used in other kinase inhibitors like VX-680.[2] To this stable anchor, predicted to bind the hinge region of the kinase, medicinal chemists fused a distinct pharmacophore designed to act as the "conformation-disrupting" element. The chosen moiety was a 3-trifluoromethyl-biphenyl urea.[2] This addition was predicted to stabilize an inactive conformation of Aurora A, fundamentally altering its tertiary structure.[2]

This strategic design yielded CD532, a compound that exhibited a potent dual action. It potently inhibits Aurora A's kinase activity while simultaneously inducing the desired conformational shift, leading to the destabilization and subsequent degradation of MYCN.[2]

Synthesis of CD532 Hydrochloride

The synthesis of CD532 is a multi-step process rooted in established organic chemistry principles. The following protocol is a representation of the likely synthetic route, designed to be robust and reproducible, based on the known chemical structure and common synthetic strategies for similar compounds. The core strategy involves the sequential construction of the pyrimidine core followed by the installation of the urea moiety.

Overall Synthetic Workflow

The synthesis can be logically divided into two main phases: the assembly of the core aminopyrimidine intermediate and the final urea formation.

Sources

The Dual-Action Mechanism of CD532 Hydrochloride: A Technical Guide to Targeting Aurora A Kinase and MYCN in Cancer Research

This guide provides an in-depth technical overview of CD532 hydrochloride, a potent and selective small molecule inhibitor of Aurora A kinase. We will delve into its unique dual mechanism of action, which involves not only the direct inhibition of Aurora A's catalytic activity but also the induced degradation of the MYCN oncoprotein. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research, particularly in the context of MYCN-driven malignancies.

Introduction: The Aurora A-MYCN Axis in Cancer

Aurora A kinase is a key regulator of mitotic progression, playing a critical role in centrosome maturation, spindle assembly, and cytokinesis. Its dysregulation is a common feature in many human cancers and is often associated with aneuploidy and tumorigenesis. The MYCN oncogene, a member of the MYC family of transcription factors, is a potent driver of cell proliferation and is frequently amplified in aggressive pediatric tumors such as neuroblastoma, where it is a key indicator of poor prognosis.

A critical interaction exists between Aurora A and MYCN. Beyond its kinase-dependent functions, Aurora A acts as a scaffold, binding to and stabilizing MYCN, thereby protecting it from proteasomal degradation.[1][2][3] This kinase-independent function of Aurora A is crucial for maintaining the high levels of MYCN required for tumor cell survival and proliferation.[1][2] The Aurora A-MYCN axis, therefore, represents a compelling therapeutic target in MYCN-amplified cancers.

CD532 Hydrochloride: A Conformation-Disrupting Inhibitor

CD532 hydrochloride is a diaminopyrimidine-derived compound that has emerged as a powerful tool to interrogate and inhibit the Aurora A-MYCN axis.[4][5] Unlike traditional ATP-competitive inhibitors that solely block the kinase activity of Aurora A, CD532 possesses a dual mechanism of action.[1][6][7]

Direct Kinase Inhibition

CD532 hydrochloride is a potent inhibitor of Aurora A kinase with an IC50 of approximately 45-48 nM.[4][5][6][7] It binds to the ATP-binding pocket of Aurora A, effectively blocking its phosphotransferase activity. This leads to the disruption of downstream signaling pathways regulated by Aurora A, ultimately resulting in cell cycle arrest, primarily at the G2/M phase.[1]

Induction of MYCN Degradation

The more distinctive feature of CD532 lies in its ability to induce the degradation of MYCN.[1][6][7] CD532 binds to Aurora A and stabilizes an inactive "DFG-in" conformation.[1][4] This allosteric change disrupts the interaction between Aurora A and MYCN.[2][4] Once released from the protective scaffold of Aurora A, MYCN is rapidly ubiquitinated and targeted for degradation by the proteasome.[1][4] This leads to a significant reduction in cellular MYCN levels, a key driver of tumorigenesis in MYCN-amplified cancers.

The following diagram illustrates the mechanism of action of CD532 hydrochloride:

Caption: Mechanism of action of CD532 hydrochloride.

Cellular and In Vivo Effects of CD532 Hydrochloride

The dual action of CD532 translates into potent anti-cancer effects, particularly in MYCN-amplified neuroblastoma cell lines.

Cellular Effects

-

Cytotoxicity: CD532 is cytotoxic to MYCN-amplified neuroblastoma cell lines such as SK-N-BE(2) and Kelly, with EC50 values in the nanomolar range.[7]

-

MYCN Depletion: Treatment with CD532 leads to a dose- and time-dependent decrease in MYCN protein levels.[7]

-

Cell Cycle Arrest: By inhibiting Aurora A kinase activity and depleting MYCN, CD532 causes a block in S-phase entry and an accumulation of cells in the G0/G1 and G2 phases of the cell cycle.[1][4]

In Vivo Efficacy

In preclinical mouse models, CD532 has demonstrated significant anti-tumor activity. Administration of CD532 in mice bearing neuroblastoma xenografts resulted in decreased tumor volume and increased survival.[7] These studies also confirmed that CD532 can effectively reduce MYCN protein levels in tumors in vivo.[1][7]

Quantitative Data Summary

| Parameter | Value | Cell Lines/Model | Reference |

| Aurora A IC50 | 45 - 48 nM | Purified Protein | [4][5][6][7] |

| EC50 (SK-N-BE(2)) | 223.2 nM | Neuroblastoma Cell Line | [7] |

| EC50 (Kelly) | 146.7 nM | Neuroblastoma Cell Line | [7] |

| In Vivo Dosage | 25-60 mg/kg (i.p.) | Mouse Xenograft Models | [1][7] |

| Serum Half-life | ~1.5 hours | Mice | [1] |

Experimental Protocols

The following are generalized protocols for key experiments to assess the biological function of CD532 hydrochloride. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the cytotoxic effects of CD532.

Workflow Diagram:

Caption: Workflow for Western blotting.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with CD532 (e.g., 0.1 µM, 1 µM) for various time points (e.g., 6, 24 hours). [7]2. Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MYCN, phospho-Aurora A (Thr288), total Aurora A, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of CD532 on cell cycle distribution.

Workflow Diagram:

Caption: Workflow for cell cycle analysis.

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with CD532 (e.g., 1 µM) for a specified time (e.g., 6 or 24 hours). [7]2. Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

CD532 hydrochloride is a valuable research tool for studying the intricate relationship between Aurora A and MYCN. Its unique dual mechanism of action, combining potent kinase inhibition with the induced degradation of a key oncoprotein, provides a powerful strategy for targeting MYCN-driven cancers. The experimental protocols outlined in this guide offer a starting point for researchers to investigate the multifaceted biological functions of this compound and to explore its therapeutic potential. As with any scientific investigation, careful optimization and appropriate controls are paramount for generating robust and reproducible data.

References

-

Gustafson, W. C., Meyer, T., O'Neill, E., et al. (2014). Drugging MYCN through an allosteric transition in Aurora Kinase A. Cancer Cell, 26(3), 414-427. Retrieved from [Link]

-

Calbiochem. (n.d.). Aurora A/MYCN Dual Inhibitor, CD532. Retrieved from [Link]

-

Richards, M. W., Burgess, S. G., Poon, E., et al. (2021). A Focused Small-Molecule Screen Identifies PHA-680626 as an Amphosteric Inhibitor Disrupting the Interaction between Aurora-A and N-Myc. bioRxiv. Retrieved from [Link]

-

RCSB PDB. (2014). 4J8M: Aurora A in complex with CD532. Retrieved from [Link]

Sources

- 1. Drugging MYCN through an allosteric transition in Aurora Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. rcsb.org [rcsb.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Aurora A/MYCN Dual Inhibitor, CD532 | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to CD532 Hydrochloride: A Potent Allosteric Inhibitor of Aurora A Kinase for Cancer Research

This guide provides a comprehensive technical overview of CD532 hydrochloride, a potent and selective inhibitor of Aurora A kinase. It is intended for researchers, scientists, and drug development professionals engaged in oncology research and the development of novel cancer therapeutics. This document delves into the core mechanism of action of CD532, its unique allosteric binding mode, and its profound effects on cancer cells, particularly those with MYCN amplification. Furthermore, this guide offers detailed, field-proven protocols for key in vitro and in vivo experimental workflows to facilitate the effective application of CD532 in a research setting.

Introduction: The Critical Role of Aurora A Kinase in Cancer

Aurora A kinase is a key serine/threonine kinase that plays a pivotal role in the regulation of mitotic progression.[1] Its functions are essential for centrosome maturation and separation, bipolar spindle assembly, and the accurate segregation of chromosomes.[1][2] The gene encoding Aurora A, AURKA, is frequently amplified and the protein overexpressed in a wide array of human cancers, including breast, ovarian, colorectal, and neuroblastoma.[3][4] This overexpression is often correlated with aggressive tumor phenotypes, poor prognosis, and resistance to therapy.[3][5] Beyond its canonical mitotic roles, Aurora A is also implicated in non-mitotic functions that contribute to tumorigenesis, such as the regulation of cell signaling pathways involved in proliferation, survival, and metastasis.[6][7]

One of the most critical non-mitotic functions of Aurora A in specific cancers is its ability to stabilize the N-Myc (MYCN) oncoprotein.[8] In neuroblastoma, a pediatric cancer of the sympathetic nervous system, MYCN gene amplification is a hallmark of high-risk disease.[9] Aurora A binds directly to MYCN, shielding it from proteasomal degradation and thereby promoting its oncogenic activity.[8] This stabilization of MYCN by Aurora A makes the kinase a highly attractive therapeutic target in MYCN-driven malignancies.

CD532 Hydrochloride: A Novel Conformation-Disrupting Inhibitor

CD532 hydrochloride is a potent and selective small molecule inhibitor of Aurora A kinase, with a reported IC50 of 45 nM in cell-free assays.[10][11] It belongs to a class of pyrimidine-based inhibitors designed to induce a unique conformational change in the kinase, leading to a dual mechanism of action.[9][12]

Chemical Properties and Synthesis Overview

CD532 hydrochloride is a pyrimidine derivative with the molecular formula C26H26ClF3N8O and a molecular weight of 558.99 g/mol .[13][14]

General Synthesis Approach for Pyrimidine-Based Aurora A Inhibitors:

The synthesis of pyrimidine-based Aurora A inhibitors like CD532 generally involves a multi-step process. A common strategy is the sequential construction of the substituted pyrimidine core. This typically begins with a pyrimidine scaffold, which is then functionalized through a series of coupling reactions. For instance, a di- or tri-substituted pyrimidine can be synthesized and subsequently elaborated by introducing various side chains through nucleophilic aromatic substitution or cross-coupling reactions.[6][15] The synthesis often culminates in the introduction of key functional groups that are crucial for binding to the kinase and inducing the desired conformational change.[2][5] The final compound is then typically converted to its hydrochloride salt to improve solubility and stability.[10]

Solubility and Preparation for Experimental Use

For in vitro studies, CD532 hydrochloride is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[16] For in vivo applications, specific formulations are required to ensure bioavailability. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[11] It is crucial to ensure complete dissolution, which may be aided by gentle heating or sonication.[11]

Table 1: Physicochemical Properties of CD532 Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C26H26ClF3N8O | [13][14] |

| Molecular Weight | 558.99 g/mol | [13][14] |

| In Vitro IC50 (Aurora A) | 45 nM | [10][11] |

| Appearance | White to off-white solid | [17] |

| Storage (Powder) | -20°C for up to 3 years | [16] |

| Storage (in DMSO) | -80°C for up to 6 months | [16] |

Mechanism of Action: Allosteric Inhibition and MYCN Degradation

CD532 exhibits a unique mechanism of action that distinguishes it from many traditional ATP-competitive kinase inhibitors. It functions as a conformation-disrupting inhibitor, binding to the ATP-binding pocket of Aurora A and inducing a significant allosteric change in the kinase's structure.[9][18] This conformational shift stabilizes an inactive state of Aurora A, effectively blocking its catalytic activity.[9]

The most profound consequence of this conformational change is the disruption of the interaction between Aurora A and MYCN.[8][9] By altering the structure of Aurora A, CD532 prevents the kinase from binding to and protecting MYCN. This leaves MYCN vulnerable to ubiquitination and subsequent degradation by the proteasome.[8][9] This dual action of inhibiting Aurora A's kinase activity and promoting the degradation of the MYCN oncoprotein makes CD532 a particularly potent agent in MYCN-amplified cancers.

Caption: Mechanism of CD532 Hydrochloride Action.

Key Research Applications and Experimental Protocols

CD532 hydrochloride is a valuable tool for investigating the role of Aurora A kinase in cancer biology and for preclinical evaluation of Aurora A-targeted therapies. Below are detailed protocols for essential experiments.

In Vitro Aurora A Kinase Activity Assay

This protocol outlines the use of the ADP-Glo™ Kinase Assay to determine the in vitro inhibitory activity of CD532 on purified Aurora A kinase.[3][19]

Materials:

-

Purified recombinant Aurora A kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

CD532 hydrochloride

-

ADP-Glo™ Kinase Assay Kit

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[3]

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of CD532 hydrochloride in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Enzyme and Substrate Preparation: Dilute the Aurora A kinase and the kinase substrate in Kinase Buffer to their optimal concentrations, as determined by preliminary experiments.

-

Assay Setup: In a 384-well plate, add the following in order:

-

1 µL of diluted CD532 or vehicle control (DMSO in Kinase Buffer).

-

2 µL of diluted Aurora A kinase.

-

2 µL of a mixture of the kinase substrate and ATP.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.

-

Luminescence Measurement: Read the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each CD532 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for In Vitro Aurora A Kinase Activity Assay.

Cell-Based Viability and Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of CD532 on the viability and proliferation of cancer cells.[7][13]

Materials:

-

Cancer cell line of interest (e.g., MYCN-amplified neuroblastoma cells like SK-N-BE(2) or Kelly)

-

Complete cell culture medium

-

CD532 hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of CD532 hydrochloride. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated cells. Determine the EC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol details how to analyze the effects of CD532 on cell cycle distribution.[9][20]

Materials:

-

Cancer cells treated with CD532 or vehicle

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the culture plates.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content (G0/G1, S, and G2/M phases).

Western Blot Analysis of Protein Expression and Phosphorylation

This protocol is for assessing the levels of key proteins, such as MYCN and phosphorylated Aurora A, following treatment with CD532.[12]

Materials:

-

Cell lysates from CD532-treated and control cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MYCN, anti-phospho-Aurora A (Thr288), anti-Aurora A, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Interpretation and Troubleshooting

-

Kinase Assay: A successful IC50 determination will show a sigmoidal dose-response curve. High variability between replicates may indicate issues with pipetting accuracy or reagent stability.

-

Cell Viability Assay: A decrease in absorbance with increasing CD532 concentration indicates cytotoxic or anti-proliferative effects. Ensure that the initial cell seeding density allows for logarithmic growth during the assay period.

-

Cell Cycle Analysis: Inhibition of Aurora A kinase is expected to cause a G2/M arrest. A significant increase in the percentage of cells in the G2/M phase is indicative of on-target activity.

-

Western Blot: A dose-dependent decrease in MYCN protein levels and phospho-Aurora A (Thr288) is the expected outcome. If total Aurora A levels also decrease, it may suggest that the inhibitor is also affecting kinase stability.

Conclusion

CD532 hydrochloride represents a promising research tool for the investigation of Aurora A kinase biology and its role in cancer. Its unique dual mechanism of action, involving both the inhibition of kinase activity and the targeted degradation of the MYCN oncoprotein, provides a powerful approach to dissecting the oncogenic functions of Aurora A. The detailed protocols provided in this guide are intended to empower researchers to effectively utilize CD532 in their studies and contribute to the advancement of novel cancer therapies.

References

-

Liu, X., & Lampson, M. A. (2019). The role of Aurora-A in human cancers and future therapeutics. Journal of Cellular and Molecular Medicine, 23(8), 5123–5136. [Link]

-

Shang, K., et al. (2021). Emerging roles of Aurora-A kinase in cancer therapy resistance. Journal of Experimental & Clinical Cancer Research, 40(1), 329. [Link]

-

D'Assoro, A. B., et al. (2015). Aurora-A Kinase as a Promising Therapeutic Target in Cancer. Frontiers in Oncology, 5, 295. [Link]

-

Hsueh, C.-C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]

-

Zaytsev, A. V., & Grishchuk, E. L. (2021). Aurora-A kinase activation: Different means to different ends. Journal of Cell Biology, 220(9), e202106128. [Link]

-

Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

-

Gustafson, W. C., et al. (2014). Drugging MYCN through an allosteric transition in Aurora kinase A. Cancer Cell, 26(3), 414–427. [Link]

-

Gizzi, M., et al. (2008). Aurora Kinases as Anticancer Drug Targets. Clinical Cancer Research, 14(6), 1633-1638. [Link]

-

Yang, H., et al. (2010). Aurora-A down-regulates IkappaBα via Akt activation and interacts with insulin-like growth factor-1 induced phosphatidylinositol 3-kinase pathway for cancer cell survival. BMC Cancer, 10, 651. [Link]

-

Creative Biolabs. Protocol of Cell Cycle Staining Flow Cytometry. [Link]

-

DC Chemicals. CD532 hydrochloride | CAS. [Link]

-

DC Chemicals. CD532 hydrochloride | COA. [Link]

-

MilliporeSigma. Aurora A/MYCN Dual Inhibitor, CD532 - CAS 163009-81-6 - Calbiochem. [Link]

-

Haugbro, M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161737. [Link]

-

Mand, M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed, 27600201. [Link]

-

BPS Bioscience. Chemi-Verse™ Aurora Kinase A Assay Kit. [Link]

-

Hsueh, C.-C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]

-

Seltzman, H. H., et al. (2016). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 27(19), 2947–2957. [Link]

-

Hsieh, Y.-T., et al. (2022). Targeting N-Myc in Neuroblastoma with Selective Aurora Kinase A Degraders. bioRxiv. [Link]

-

Gilburt, J. A., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11927–E11936. [Link]

-

Gustafson, W. C., et al. (2014). Drugging MYCN through an allosteric transition in Aurora kinase A. PubMed, 25203325. [Link]

Sources

- 1. AURORA A Kinase Enzyme System Application Note [worldwide.promega.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. promega.com [promega.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Development of Dual Aurora-A and Aurora-B Degrading PROTACs for MCYN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. broadpharm.com [broadpharm.com]

- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 20. Drugging MYCN through an allosteric transition in Aurora Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Action Mechanism of CD532 Hydrochloride: A Technical Guide to Promoting MYCN Degradation

Abstract

The MYCN oncogene, a critical driver in a number of aggressive cancers including neuroblastoma, has long been considered an elusive therapeutic target.[1] Its protein product, MYCN, is a potent transcription factor that fuels rampant cell proliferation and tumor growth.[2][3] The inherent instability of the MYCN protein, orchestrated by the ubiquitin-proteasome system, presents a unique therapeutic vulnerability.[4][5][6][7] This guide provides an in-depth technical overview of CD532 hydrochloride, a small molecule inhibitor that leverages this intrinsic degradation pathway. We will explore the molecular rationale behind its dual-action mechanism—the inhibition of Aurora A kinase and the concurrent induction of MYCN protein degradation—and provide detailed protocols for researchers to investigate its effects.

The MYCN Oncogene: A Challenging but Critical Target

MYCN belongs to the MYC family of transcription factors, which are pivotal regulators of cellular growth, proliferation, and apoptosis.[1][3] Amplification of the MYCN gene is a hallmark of high-risk neuroblastoma and is associated with poor prognosis.[8] The MYCN protein itself is intrinsically disordered, lacking well-defined binding pockets, which has made the development of direct inhibitors exceedingly challenging.[9]

However, the rapid turnover of the MYCN protein, with a half-life of approximately 20 to 30 minutes, is a critical feature that can be exploited for therapeutic intervention.[5] This degradation is primarily mediated by the ubiquitin-proteasome pathway.[4][5][6][7] The process is initiated by the phosphorylation of MYCN, which flags it for recognition by E3 ubiquitin ligases, most notably F-box and WD repeat domain-containing 7 (Fbxw7).[8][10][11] Fbxw7, a component of the SCF (Skp1-Cul1-F-box) complex, then polyubiquitinates MYCN, marking it for destruction by the 26S proteasome.[4][10][12][13]

Aurora A Kinase: The Guardian of MYCN

A key player in the stabilization of MYCN is Aurora A kinase (AURKA), a serine/threonine kinase that plays a crucial role in mitosis.[14][15][16][17] In MYCN-amplified cancers, AURKA is often co-expressed at high levels. AURKA physically interacts with MYCN, forming a stable complex that shields MYCN from the degradation machinery.[8][18][19] This interaction prevents Fbxw7 from accessing its binding site on MYCN, thereby inhibiting ubiquitination and subsequent degradation.[8][18] This protective role of AURKA is independent of its kinase activity, highlighting the importance of the protein-protein interaction itself.[20][21]

CD532 Hydrochloride: A Dual-Pronged Attack

CD532 hydrochloride is a potent and selective small-molecule inhibitor of Aurora A kinase.[22][23] What sets CD532 apart from other Aurora A inhibitors is its unique dual mechanism of action. Not only does it inhibit the kinase activity of Aurora A, but it also induces a conformational change in the kinase domain.[18][21][22][23][24] This allosteric modulation disrupts the critical interaction between Aurora A and MYCN.[18][21][24][25]

By forcing this dissociation, CD532 effectively "unmasks" MYCN, making it accessible to the Fbxw7 E3 ubiquitin ligase.[18] This leads to the rapid ubiquitination and subsequent proteasomal degradation of MYCN, dramatically reducing its intracellular levels.[21][22] This conformation-disrupting mechanism explains the potent anti-proliferative effects of CD532 in MYCN-amplified cancer cells.[21][22][25]

Signaling Pathway of MYCN Degradation and the Role of CD532

Caption: A streamlined experimental workflow to validate the mechanism of CD532.

Data Presentation and Interpretation

For robust analysis and clear presentation of your findings, we recommend the following:

| Experiment | Key Metric | Expected Outcome with CD532 Treatment |

| Western Blot | MYCN Protein Level | Dose- and time-dependent decrease |

| CHX Chase Assay | MYCN Half-life | Significant reduction |

| Co-Immunoprecipitation | Co-precipitated Protein | Marked decrease in the interaction between AURKA and MYCN |

Conclusion and Future Directions

CD532 hydrochloride represents a promising therapeutic strategy for MYCN-driven cancers by exploiting the inherent protein degradation machinery of the cell. Its dual-action mechanism of inhibiting Aurora A kinase activity and disrupting the protective Aurora A-MYCN complex provides a powerful one-two punch against this formidable oncoprotein. The experimental protocols detailed in this guide offer a robust framework for researchers to further elucidate the intricate molecular details of this process and to explore the potential of similar conformation-disrupting inhibitors in cancer therapy. Future research should focus on optimizing the pharmacokinetic properties of CD532 and exploring its efficacy in in vivo models of MYCN-driven malignancies.

References

- Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy. (n.d.). Google Scholar.

- c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells. (n.d.). PubMed Central.

- MYC is a critical target of FBXW7. (n.d.). PMC - NIH.

- CD532 | Aurora A Inhibitor. (n.d.). MedchemExpress.com.

- Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. (n.d.). PubMed.

- Stabilization of N-Myc is a critical function of Aurora A in human neuroblastoma. (2009). PubMed.

- Structural basis of N-Myc binding by Aurora-A and its destabilization by kinase inhibitors. (2016). PNAS.

- Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. (2007). AACR Journals.

- Structural and Biophysical Insights into the Function of the Intrinsically Disordered Myc Oncoprotein. (2020). PMC - PubMed Central.

- Fbxw7 acts as an E3 ubiquitin ligase that targets c-Myb for nemo-like kinase (NLK)-induced degradation. (2008). PubMed.

- Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). PMC.

- Combined inhibition of Aurora-A and ATR kinase results in regression of MYCN-amplified neuroblastoma. (n.d.). PMC - PubMed Central.

- N-Myc. (n.d.). Wikipedia.

- Aurora Kinase Inhibitors: Current Status and Outlook. (n.d.). Frontiers.

- A Regulatory Loop of FBXW7-MYC-PLK1 Controls Tumorigenesis of MYC-Driven Medulloblastoma. (2021). PMC - PubMed Central.

- Aurora A Stabilizes Endogenous N-Myc during Mitosis and in the Absence... (n.d.). ResearchGate.

- Drugging MYCN through an allosteric transition in Aurora Kinase A. (n.d.). PMC - PubMed Central.

- Degradation of MYCN oncoprotein by the ubiquitin system. (n.d.). ResearchGate.

- Degradation of MYCN oncoprotein by the ubiquitin system. (n.d.). PubMed - NIH.

- Optimizing Conformation Disrupting Aurora Kinase Inhibitors to Treat MYCN Amplified Neuroblastoma. (n.d.). Alex's Lemonade Stand Foundation for Childhood Cancer.

- Targeting the ubiquitin-proteasome system: a novel therapeutic strategy for neuroblastoma. (2024). Google Scholar.

- Structure and functional domains of MYCN. Three predictors of the... (n.d.). ResearchGate.

- Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics? (n.d.). PMC - PubMed Central.

- MYCN gene. (2018). MedlinePlus Genetics.

- The ubiquitin ligase FBXW7 modulates leukemia-initiating cell activity by regulating MYC stability. (n.d.). OmicsDI.

- MYCN mRNA degradation and cancer suppression by a selective small-molecule inhibitor in MYCN-amplified neuroblastoma. (n.d.). PMC - NIH.

- Molecular Mechanisms of MYCN Dysregulation in Cancers. (2021). Frontiers.

- Drugging MYCN through an Allosteric Transition in Aurora Kinase A. (2014). Shokat Lab.

- Fbxw7 Tumor Suppressor: A Vital Regulator Contributes to Human Tumorigenesis. (n.d.). PMC.

- CD532 stabilizes an inactive conformation of AURKA to degrade MYCN.... (n.d.). ResearchGate.

- Targeting N-Myc in Neuroblastoma with Selective Aurora Kinase A Degraders. (2022). bioRxiv.

- CD532 hydrochloride | Aurora A Inhibitor. (n.d.). MedchemExpress.com.

- Assays for Targeted Protein Degradation. (n.d.). Bio-Techne.

- MYCN mRNA degradation and cancer suppression by a selective small-molecule inhibitor in MYCN-amplified neuroblastoma. (n.d.). Frontiers.

- Degradation Of N-Myc Research Articles. (n.d.). R Discovery.

- Aurora A/MYCN Dual Inhibitor, CD532. (n.d.). Sigma-Aldrich.

- Aurora A/MYCN Dual Inhibitor, CD532. (n.d.). Sigma-Aldrich.

- Aurora A/MYCN Dual Inhibitor, CD532 - CAS 1639009-81-6. (n.d.). Calbiochem.

- Differential Regulation of N-Myc and c-Myc Synthesis, Degradation, and Transcriptional Activity by the Ras/Mitogen-activated Protein Kinase Pathway. (n.d.). NIH.

Sources

- 1. Frontiers | Molecular Mechanisms of MYCN Dysregulation in Cancers [frontiersin.org]

- 2. N-Myc - Wikipedia [en.wikipedia.org]

- 3. MYCN gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]

- 5. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of MYCN oncoprotein by the ubiquitin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stabilization of N-Myc is a critical function of Aurora A in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural and Biophysical Insights into the Function of the Intrinsically Disordered Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MYC is a critical target of FBXW7 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Regulatory Loop of FBXW7-MYC-PLK1 Controls Tumorigenesis of MYC-Driven Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fbxw7 acts as an E3 ubiquitin ligase that targets c-Myb for nemo-like kinase (NLK)-induced degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fbxw7 Tumor Suppressor: A Vital Regulator Contributes to Human Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 18. pnas.org [pnas.org]

- 19. Combined inhibition of Aurora-A and ATR kinase results in regression of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Drugging MYCN through an allosteric transition in Aurora Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. researchgate.net [researchgate.net]

- 25. alexslemonade.org [alexslemonade.org]

A Technical Guide to CD532 Hydrochloride: Mechanism and Impact on Cell Cycle Progression

Executive Summary

This technical guide provides an in-depth examination of CD532 hydrochloride, a potent and selective small molecule inhibitor of Aurora Kinase A (AURKA). Unlike conventional AURKA inhibitors that primarily induce a G2/M arrest, CD532 exhibits a dual mechanism of action. It not only inhibits the kinase activity of AURKA but also induces a unique conformational change in the enzyme, disrupting its interaction with the MYCN oncoprotein.[1][2][3][4][5] This leads to the ubiquitination and subsequent proteasomal degradation of MYCN.[2][6][7] The functional consequence of this dual action is a distinct cell cycle phenotype characterized by a potent loss of S-phase entry and an accumulation of cells in the G0/G1 and G2 phases.[1][2][3][8] This guide will detail the molecular underpinnings of CD532's action, provide validated experimental protocols to assess its effects, and discuss the interpretation of the resulting data for researchers in oncology and drug development.

Introduction: Targeting the Cell Cycle in Oncology

The eukaryotic cell cycle is a tightly regulated series of events leading to cell division and proliferation. Its progression is governed by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) and other regulatory kinases, such as the Aurora kinase family.[9] Aurora Kinase A (AURKA) is a key mitotic kinase that plays a critical role in centrosome maturation, spindle assembly, and mitotic entry. Its overexpression is a common feature in many human cancers and is often associated with poor prognosis.

In certain cancers, particularly MYCN-amplified neuroblastoma, AURKA performs a kinase-independent function by binding to and stabilizing the MYCN oncoprotein, protecting it from degradation.[3] MYC family proteins are critical drivers of S-phase entry.[3] Therefore, targeting the AURKA-MYCN axis presents a compelling therapeutic strategy. CD532 hydrochloride was developed as a diaminopyrimidine-derived compound that not only inhibits AURKA's catalytic activity but also allosterically disrupts its structure, leading to MYCN destabilization.[2][3][10]

The Dual Mechanism of Action of CD532 Hydrochloride

CD532's unique effect on cell cycle progression stems from its dual impact on two critical cancer-driving proteins: AURKA and MYCN.

-

Potent Kinase Inhibition: CD532 is a potent inhibitor of AURKA, with a reported IC50 of approximately 45-48 nM in cell-free assays.[1][2][6][8][11] This inhibition blocks the canonical mitotic functions of AURKA, contributing to an accumulation of cells in the G2 phase.

-

Allosteric Disruption and MYCN Degradation: More significantly, CD532 binds to AURKA and stabilizes an inactive, "DFG-in" conformation.[2][6][7] This binding induces a global conformational shift that prevents AURKA from interacting with MYCN.[1][3][4] The dissociation of this protective complex exposes MYCN to the cellular degradation machinery, leading to its rapid, proteasome-dependent destruction.[2][6] Since MYCN is a primary driver of the G1 to S phase transition, its degradation leads to a block in S-phase entry and an accumulation of cells in the G0/G1 phase.[3]

This combined effect—blocking S-phase entry while also impairing mitotic progression—distinguishes CD532 from conventional AURKA inhibitors like MLN8237 (Alisertib), which primarily cause a G2/M arrest without significantly affecting MYCN protein levels at equivalent concentrations.[3]

Figure 1: Dual mechanism of CD532 hydrochloride.

Quantitative Data Summary

The potency of CD532 has been characterized in various cell lines, particularly those with MYCN amplification where its dual activity is most pronounced.

| Parameter | Cell Line | Value | Source |

| IC50 (Kinase Activity) | Purified AURKA | 45 - 48 nM | [1][2][6][7][8] |

| EC50 (Cytotoxicity) | SK-N-BE(2) (MYCN-amp) | 223.2 nM | [1][2][8] |

| EC50 (Cytotoxicity) | Kelly (MYCN-amp) | 146.7 nM | [1][2][8] |

Experimental Protocols for Assessing Cell Cycle Effects

To rigorously evaluate the impact of CD532 on cell cycle progression, two primary techniques are indispensable: flow cytometry for DNA content analysis and Western blotting for monitoring key protein markers.

Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This protocol allows for the quantitative analysis of cell distribution across the different phases of the cell cycle based on DNA content.[12]

Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[12] Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in G2/M have twice the DNA content (4N) of G0/G1 cells (2N), while cells in S-phase have an intermediate amount. Ethanol fixation permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA.[12][13] RNase A treatment is crucial to prevent PI from binding to double-stranded RNA, which would otherwise confound the DNA measurement.[12][13]

-

Cell Seeding & Treatment: Plate cells at a density that will ensure they remain in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight, then treat with vehicle control (e.g., DMSO) and various concentrations of CD532 hydrochloride (e.g., 0.1 µM to 1 µM) for desired time points (e.g., 4, 6, 24 hours).[8]

-

Cell Harvesting: Collect both adherent and floating cells to include any apoptotic populations. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in ~200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition prevents cell clumping.

-

Incubation: Incubate the fixed cells at 4°C for a minimum of 30 minutes.[13] Samples can be stored at 4°C for up to a week.

-

Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and resuspend the pellet in 1 mL of PBS. Repeat this wash step once more.[13]

-

Staining: Centrifuge and resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate the cells in the dark at 37°C for 30 minutes or at room temperature for 1 hour.[14]

-

Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000-20,000 events per sample.[15] Use a pulse-width vs. pulse-area plot to gate on single cells and exclude doublets and aggregates.[13]

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the G0/G1, S, and G2/M populations from the DNA content histogram.

Figure 3: General workflow for Western blotting.

Data Interpretation and Expected Outcomes

-

Flow Cytometry: Treatment of MYCN-amplified cells with CD532 is expected to show a time- and dose-dependent decrease in the percentage of cells in the S phase. [1][3][8]Concurrently, there should be an increase in the percentage of cells in both G0/G1 and G2/M phases. [1][2][8]This is in stark contrast to traditional AURKA inhibitors, which would primarily show an increase in the G2/M population only. [3]

-

Western Blotting: A successful experiment will show a dose-dependent decrease in the protein levels of MYCN and phospho-Histone H3. [3]Total AURKA levels may remain unchanged at early time points but could decrease at higher concentrations or longer incubations. [3]The loading control should show consistent band intensity across all lanes.

Conclusion and Future Perspectives

CD532 hydrochloride is a powerful chemical probe for studying the interplay between AURKA, MYCN, and cell cycle control. Its unique dual mechanism of action provides a clear advantage in targeting MYCN-driven cancers. The experimental frameworks provided in this guide offer a robust system for validating the on-target effects of CD532 and similar molecules in a preclinical setting. Understanding the distinct cell cycle arrest profile—a potent S-phase depletion—is critical for distinguishing this class of compounds from conventional kinase inhibitors and for developing rational combination therapies in the future.

References

- Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.).

- Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (n.d.).

- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).

- Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (n.d.).

- Cell Cycle Protocols - BD Biosciences. (n.d.).

- CD532 | Aurora A Inhibitor - MedchemExpress.com. (n.d.).

- Aurora A/MYCN Dual Inhibitor, CD532 - CAS 1639009-81-6 - Calbiochem | 532605. (n.d.).

- Western Blot Protocol | Proteintech Group. (n.d.).

- Aurora A/MYCN Dual Inhibitor, CD532 - Sigma-Aldrich. (n.d.).

- CD532 hydrochloride|COA - DC Chemicals. (n.d.).

-

Gustafson, W. C., et al. (2014). Drugging MYCN through an allosteric transition in Aurora Kinase A. Cancer Cell, 26(3), 414-427. Retrieved from [Link]

- Aurora A/MYCN Dual Inhibitor, CD532 - Sigma-Aldrich. (n.d.).

- Western blot protocol - Abcam. (n.d.).

- CD532 | MedChemExpress. (n.d.).

- Aurora A/MYCN Dual Inhibitor, CD532 - Sigma-Aldrich. (n.d.).

- General Protocol for Western Blotting - Bio-Rad. (n.d.).

- Western Blot Protocol for Cell Lysates - R&D Systems. (n.d.).

- Western Blot - Addgene. (2022, January 24).

- CD532 hydrochloride | Aurora A Inhibitor - MedchemExpress.com. (n.d.).

- CD532 hydrochloride|CAS - DC Chemicals. (n.d.).

- Dodero, L., et al. (2021). A Focused Small-Molecule Screen Identifies PHA-680626 as an Amphosteric Inhibitor Disrupting the Interaction between Aurora-A and N-Myc. bioRxiv.

- Aurora A/MYCN Dual Inhibitor, CD532 - Sigma-Aldrich. (n.d.).

- CD532 stabilizes an inactive conformation of AURKA to degrade MYCN.... - ResearchGate. (n.d.).

- Induced cell cycle arrest – Knowledge and References - Taylor & Francis. (n.d.).

- Induction of CDKI and growth arrest by a-MG (A) cell cycle analysis of... - ResearchGate. (n.d.).

- 4J8M: Aurora A in complex with CD532 - RCSB PDB. (2014, September 10).

-

Cyclin A and Cdk2 kinase activity are suppressed by combined treatment with tumor necrosis factor-alpha and interferon-alpha - PubMed. (1995, August 24). Retrieved from [Link]

- Cyclin-dependent kinase inhibitors in malignant hematopoiesis - Frontiers. (n.d.).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Drugging MYCN through an allosteric transition in Aurora Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Aurora A/MYCN Dual Inhibitor, CD532 | Sigma-Aldrich [sigmaaldrich.com]

- 7. Aurora A/MYCN Dual Inhibitor, CD532 | Sigma-Aldrich [sigmaaldrich.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Frontiers | Cyclin-dependent kinase inhibitors in malignant hematopoiesis [frontiersin.org]

- 10. rcsb.org [rcsb.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. wp.uthscsa.edu [wp.uthscsa.edu]

- 14. assaygenie.com [assaygenie.com]

- 15. bio-protocol.org [bio-protocol.org]

structural analysis of CD532 hydrochloride binding to AURKA

An In-depth Technical Guide: Structural Analysis of CD532 Hydrochloride Binding to Aurora Kinase A (AURKA)

Executive Summary

Aurora Kinase A (AURKA) is a pivotal serine/threonine kinase that governs critical stages of mitosis. Its frequent overexpression in a multitude of human cancers has established it as a high-priority therapeutic target. While many inhibitors have been developed to target its ATP-binding pocket, a new class of "conformation-disrupting" inhibitors has emerged, offering novel mechanisms of action. This guide provides a comprehensive structural and biophysical analysis of one such molecule, CD532 hydrochloride, and its interaction with AURKA. We delve into the precise binding mode elucidated by X-ray crystallography, the unique conformational changes induced in the kinase, and the profound functional consequence of this interaction: the disruption of the AURKA-MYCN protein-protein interface, leading to MYCN degradation. This document serves as a technical resource for researchers and drug development professionals, detailing the experimental rationale, methodologies, and key structural insights that define the unique therapeutic potential of targeting AURKA conformation.

Introduction: Beyond ATP Competition

The Aurora kinase family, comprising AURKA, AURKB, and AURKC, are key regulators of cell division.[1][2] AURKA, in particular, is essential for centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[3] Its role as an oncogene is well-documented, with overexpression linked to genomic instability and tumorigenesis in numerous cancers.[2][4][5][6] This has made AURKA an attractive target for cancer therapy.

CD532 hydrochloride is a potent AURKA inhibitor with a reported IC₅₀ of 45 nM.[7][8][9] However, its mechanism extends beyond simple kinase inhibition. CD532 was discovered as an inhibitor that not only blocks the catalytic activity of AURKA but also induces a significant conformational shift in the protein.[7][8][9] This allosteric effect has a critical downstream consequence: it disrupts the kinase-independent scaffolding function of AURKA, which normally protects the oncoprotein N-Myc (MYCN) from proteasomal degradation.[9][10][11] By binding to AURKA, CD532 triggers the destruction of MYCN, a key driver in neuroblastoma and other malignancies.[9] This dual action—inhibiting kinase activity and promoting oncoprotein degradation—represents a sophisticated therapeutic strategy.

This guide will dissect the structural underpinnings of this unique mechanism, providing the technical basis for understanding and leveraging conformation-disrupting inhibition of AURKA.

Part 1: Biophysical and Structural Characterization

A multi-faceted approach combining biophysical, structural, and computational methods is essential to fully characterize the binding of a ligand like CD532 to its target. Each technique provides a unique piece of the puzzle, from binding strength to the atomic details of the interaction.

Section 1.1: Determining Binding Affinity and Kinetics

Before solving a high-resolution structure, it is crucial to quantify the interaction. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are industry standards for this purpose.[12][13][14] SPR provides real-time kinetic data (association and dissociation rates), while ITC directly measures the thermodynamics of binding (enthalpy, entropy, and stoichiometry), offering a complete thermodynamic profile of the interaction.[12][13][15]

Rationale for Method Selection: We select SPR for its ability to provide not only the equilibrium dissociation constant (KD) but also the kinetic parameters (kon and koff). The residence time (1/koff) of a compound on its target is often a better predictor of cellular efficacy than affinity alone, making this kinetic data invaluable for drug development.

| Parameter | CD532 | Alisertib (MLN8237) | Danusertib (PHA-739358) | Notes |

| Target(s) | Aurora A | Aurora A >> Aurora B | Pan-Aurora, Abl | Alisertib shows >200-fold selectivity for AURKA over AURKB in cells.[10] |

| IC₅₀ (AURKA) | 45 nM[9] | ~4 nM[9] | 13 nM[16][17] | In vitro enzymatic inhibitory concentration. |

| Cellular EC₅₀ | 147-223 nM ¹ | 34-41 nM ¹ | Varies by cell line | Effective concentration in MYCN-amplified neuroblastoma cells.[9] |

| Binding Mechanism | ATP-Competitive, Conformation-Disrupting | ATP-Competitive | ATP-Competitive | CD532 induces a unique inactive conformation.[9][18] |

Table 1: Binding and Activity Data of Key AURKA Inhibitors. ¹Data for MYCN-amplified neuroblastoma cell lines Kelly and SK-N-BE(2).[9]

This protocol outlines a standard procedure for measuring the binding kinetics of small molecules to immobilized AURKA.

-

Protein Immobilization:

-

Recombinantly express and purify human AURKA (residues 122-403).

-

Activate a CM5 sensor chip surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

Covalently immobilize AURKA to the surface via amine coupling at a concentration of 50 µg/mL in 10 mM sodium acetate, pH 4.5, to achieve a target density of ~10,000 response units (RU).

-

Deactivate excess reactive groups with a 1 M ethanolamine-HCl solution. A reference flow cell should be prepared similarly without protein immobilization.

-

-

Kinetic Measurement:

-

Prepare a dilution series of CD532 hydrochloride in running buffer (e.g., HBS-EP+ with 1% DMSO) ranging from 1 nM to 1 µM.

-

Inject each concentration over the AURKA and reference flow cells for a 120-second association phase, followed by a 300-second dissociation phase with running buffer.

-

Regenerate the sensor surface between cycles using a pulse of 10 mM glycine-HCl, pH 2.5, if required.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).

-

Section 1.2: High-Resolution Structural Elucidation via X-Ray Crystallography

X-ray crystallography is the gold standard for visualizing protein-ligand interactions at an atomic level.[19] It provides definitive proof of the binding mode, reveals the specific amino acid contacts, and uncovers any conformational changes in the protein upon ligand binding—a critical aspect for understanding CD532's mechanism. The co-crystal structure of AURKA with CD532 has been solved and is available in the Protein Data Bank (PDB) under the accession code 4J8M .[20][21]

The process of obtaining a co-crystal structure is a multi-step workflow that demands precision and expertise.

Caption: General workflow for X-ray crystallography of a protein-ligand complex.

This protocol is adapted from established methods for producing kinase domains in E. coli.[22][23][24][25]

-

Transformation: Transform a plasmid encoding N-terminally His-tagged human AURKA (kinase domain, residues 122-403) into E. coli BL21(DE3) cells.

-

Expression:

-

Grow cells in 2xYT media at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Cool the culture to 18°C and induce protein expression with 0.4 mM IPTG overnight.[23]

-

Harvest cells by centrifugation and store the pellet at -80°C.

-

-

Lysis: Resuspend the cell pellet in lysis buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 10 mM imidazole, 1 mM TCEP, and protease inhibitors). Lyse cells using sonication or a microfluidizer.

-

Affinity Chromatography:

-

Clarify the lysate by ultracentrifugation.

-

Load the supernatant onto a Ni-NTA affinity column.

-

Wash the column extensively with lysis buffer containing 25 mM imidazole.

-

Elute the His-tagged AURKA protein with a linear gradient of 25-500 mM imidazole.

-

-

Size Exclusion Chromatography (SEC):

-

Pool the elution fractions containing AURKA. If desired, cleave the His-tag with TEV protease overnight.

-

Concentrate the protein and load it onto an SEC column (e.g., Superdex 200) pre-equilibrated with a final storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Collect fractions corresponding to monomeric AURKA, assess purity by SDS-PAGE (>95%), and flash-freeze for storage.

-

Section 1.3: Computational Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that complement experimental data.[26][27] Docking can predict the binding pose of a ligand in the protein's active site, while MD simulations can assess the stability of the complex over time and reveal dynamic changes.[28][29]

Rationale for Method Selection: We use molecular docking to rationalize the binding mode of CD532 within the known structure of AURKA (PDB: 4J8M). This serves as a validation of the computational approach and allows for predictive modeling of related analogues, guiding further medicinal chemistry efforts.

Part 2: Detailed Structural Analysis of the CD532 Binding Mode

The 1.85 Å resolution crystal structure (PDB: 4J8M) provides an unambiguous view of how CD532 engages the AURKA kinase domain.[20]

Section 2.1: The AURKA-CD532 Co-crystal Structure (PDB: 4J8M)